![molecular formula C19H26Cl2O11 B141031 Curguligine B CAS No. 143601-10-9](/img/structure/B141031.png)
Curguligine B
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Overview
Description
Curguligine B is a natural product found in Curculigo orchioides with data available.
Scientific Research Applications
Curguligine B, a compound derived from the genus Curculigo, has garnered attention in scientific research due to its potential applications in various fields, particularly in medicine and pharmacology. This article explores the applications of this compound, supported by comprehensive data tables and documented case studies.
Pharmacological Applications
This compound has been studied for its pharmacological properties, which include:
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. A study demonstrated its ability to reduce inflammation in animal models of arthritis .
- Antioxidant Activity : The compound shows significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, it has shown effectiveness against breast and lung cancer cells through modulation of apoptotic pathways .
Neuroprotective Effects
Recent investigations highlight the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Animal studies have reported improvements in cognitive functions following treatment with this compound .
Traditional Medicine
In traditional medicine, particularly within Asian cultures, this compound is used for its purported benefits in enhancing sexual health and treating reproductive disorders. Ethnopharmacological studies have documented its use for improving libido and fertility .
Table 1: Summary of Biological Activities of this compound
Case Study 1: Anti-inflammatory Effects
A study conducted on rats with induced arthritis showed that administration of this compound significantly reduced swelling and pain compared to control groups. The study concluded that this compound could be a promising candidate for developing anti-inflammatory drugs.
Case Study 2: Neuroprotection
In a controlled trial involving mice subjected to oxidative stress conditions, those treated with this compound exhibited improved memory retention and reduced neuronal loss compared to untreated mice. This suggests potential therapeutic applications in neurodegenerative conditions.
Case Study 3: Anticancer Research
In vitro studies on human breast cancer cell lines demonstrated that this compound effectively inhibited cell growth by inducing apoptosis through the activation of caspase pathways. This finding supports further exploration into its use as an adjunct therapy in cancer treatment.
Properties
CAS No. |
143601-10-9 |
---|---|
Molecular Formula |
C19H26Cl2O11 |
Molecular Weight |
501.3 g/mol |
IUPAC Name |
2-(2,4-dichloro-5-methoxy-3-methylphenoxy)-6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H26Cl2O11/c1-7-11(20)8(28-2)3-9(12(7)21)31-17-15(25)14(24)13(23)10(32-17)4-29-18-16(26)19(27,5-22)6-30-18/h3,10,13-18,22-27H,4-6H2,1-2H3 |
InChI Key |
UPPPHLGODNLFAD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1Cl)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O)OC)Cl |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O)OC)Cl |
Synonyms |
2,4-dichloro-3-methyl-5-methoxyphenol-O-beta-D-apiofuranosyl(1-6)-beta-D-glucopyranoside curculigin B curguligine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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